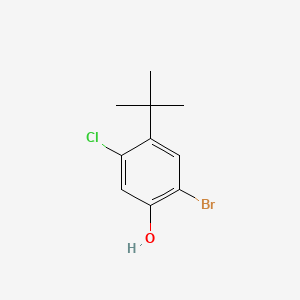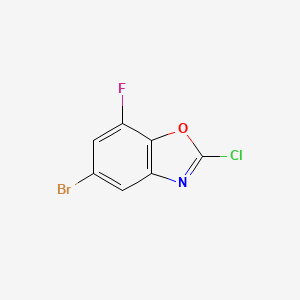
Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a 3,5-dibromophenyl group attached to a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-dibromophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(3,5-Dibromophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate (if methoxide is used).
Scientific Research Applications
Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The compound’s bromine atoms and hydroxy group play a crucial role in its reactivity and interaction with enzymes and receptors. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate: Similar structure but with chlorine atoms instead of bromine.
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure but with methoxy groups instead of bromine.
Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate: Similar structure but with fluorine atoms instead of bromine.
The uniqueness of this compound lies in its bromine atoms, which impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12Br2O3 |
|---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12Br2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
DDOYXXIJMPDOIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)




![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)



![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)

![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)
